
Methyl 4-(bromoacetyl)-2-methylbenzoate
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Overview
Description
Methyl 4-(bromoacetyl)-2-methylbenzoate is a brominated aromatic ester characterized by a methyl group at the 2-position and a bromoacetyl substituent at the 4-position of the benzoate ring. This compound is of significant interest in synthetic organic chemistry due to its reactive bromoacetyl group, which serves as a versatile intermediate in nucleophilic substitution reactions, cyclization processes, and the synthesis of heterocyclic compounds such as benzoxazepines and imidazoles . Its structural features, including electron-withdrawing bromine and acetyl groups, influence its reactivity and stability compared to other substituted benzoates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(bromoacetyl)-2-methylbenzoate typically involves the bromination of 4-acetyl-2-methylbenzoic acid followed by esterification. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromoacetyl group. The resulting bromoacetyl derivative is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Key Functional Groups
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Bromoacetyl group (CH₂COBr) : Highly reactive due to the electrophilic bromine atom.
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Methyl ester : Susceptible to hydrolysis or nucleophilic acyl substitution.
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Aromatic ring : Substituted with electron-withdrawing groups (Br, CH₃), influencing reactivity.
Potential Reaction Pathways
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Nucleophilic Substitution (Bromoacetyl Group)
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The bromine atom in the bromoacetyl group can undergo substitution with nucleophiles (e.g., amines, thiols, alkoxides) under basic conditions.
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Example: Reaction with sodium methoxide could yield a methoxyacetyl derivative.
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Hydrolysis of the Ester Group
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Acidic or basic hydrolysis converts the ester to a carboxylic acid derivative.
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Conditions: HCl/H₂O (acidic) or NaOH (basic).
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Electrophilic Aromatic Substitution
Functional Group Reactivity
Functional Group | Reactivity | Typical Reactions |
---|---|---|
Bromoacetyl (CH₂COBr) | High (electrophilic Br) | Nucleophilic substitution, elimination |
Methyl ester (COOCH₃) | Moderate (hydrolysis, acyl substitution) | Hydrolysis, transesterification |
Aromatic ring | Low (deactivated by Br, CH₃) | Electrophilic substitution (meta) |
Research Findings
Scientific Research Applications
Medicinal Chemistry
Methyl 4-(bromoacetyl)-2-methylbenzoate serves as an important intermediate in the synthesis of various therapeutic agents:
- Antifolates : It is involved in reactions with primary amines to create antifolate compounds, which are crucial in cancer treatment .
- Anti-inflammatory Agents : Derivatives synthesized from this compound have shown enhanced efficacy in preclinical models for treating inflammatory diseases .
Organic Synthesis
The compound is utilized in several organic synthesis pathways:
- Synthesis of Phthalazine Derivatives : It participates in displacement reactions with thiols, leading to anticancer agents .
- Preparation of Gadolinium Complexes : Inorganic chemistry applications include forming complexes with Gd(III) through reactions with secondary amines .
Case Study 1: Antifolate Synthesis
A study demonstrated that this compound could be reacted with various primary amines to yield potent antifolate drugs. These compounds were evaluated for their ability to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis in cancer cells.
Case Study 2: Anti-inflammatory Derivative Development
Research focused on modifying this compound to generate derivatives that exhibited anti-inflammatory properties. In vitro assays showed significant reduction in inflammatory markers, suggesting potential therapeutic applications.
Data Table of Applications
Application Area | Description | Examples |
---|---|---|
Medicinal Chemistry | Intermediate for drug synthesis | Antifolates, anti-inflammatory agents |
Organic Synthesis | Building block for complex organic molecules | Phthalazine derivatives, Gd(III) complexes |
Biochemical Probes | Used to inhibit specific enzyme activities | Enzyme inhibitors for metabolic disorders |
Mechanism of Action
The mechanism of action of Methyl 4-(bromoacetyl)-2-methylbenzoate involves its reactivity towards nucleophiles and electrophiles. The bromoacetyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The ester moiety can undergo hydrolysis, releasing the active bromoacetyl intermediate .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
The bromoacetyl group in methyl 4-(bromoacetyl)-2-methylbenzoate is a strong electron-withdrawing moiety, which contrasts with electron-donating groups (e.g., methyl, methoxy) or weaker electron-withdrawing groups (e.g., chloro, nitro) in related compounds. Key comparisons include:
Key Findings :
- The bromoacetyl group enhances electrophilicity at the 4-position, enabling efficient nucleophilic attacks (e.g., by amines or thiols) to form carbon-nitrogen or carbon-sulfur bonds .
- This compound is less stable than methyl 2-methylbenzoate due to bromine’s susceptibility to elimination reactions under basic conditions .
Physical Properties and Crystallography
The crystal structure of this compound is hypothesized to exhibit intermolecular C–H⋯O interactions, akin to 2-(4-bromophenyl)-2-oxoethyl 4-methoxybenzoate (), where dihedral angles between aromatic rings range from 84° to 89° .
Biological Activity
Methyl 4-(bromoacetyl)-2-methylbenzoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.
Synthesis of this compound
The synthesis of this compound typically involves the esterification of 4-bromo-2-methylbenzoic acid with methanol in the presence of a catalyst, followed by halogenation reactions to introduce the bromoacetyl group. The general synthetic route can be summarized as follows:
- Esterification : Dissolve 4-bromo-2-methylbenzoic acid in methanol and add concentrated sulfuric acid as a catalyst. Heat the mixture to reflux for several hours.
- Halogenation : The resulting methyl ester is then treated with halogenating agents to introduce the bromoacetyl group.
This method is noted for its efficiency and scalability, making it suitable for further applications in pharmaceutical development .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by researchers evaluated its efficacy against both Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent.
Pathogen | MIC (µg/mL) |
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Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results highlight the compound's potential utility in developing new antimicrobial therapies, particularly in an era where antibiotic resistance is a growing concern .
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. In a carrageenan-induced paw edema model, this compound demonstrated significant inhibition of edema formation, suggesting its potential as an anti-inflammatory agent. The effectiveness was compared with standard non-steroidal anti-inflammatory drugs (NSAIDs), showing comparable or superior activity in certain assays.
Compound | Inhibition (%) |
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This compound | 53 |
Diclofenac | 45 |
Celecoxib | 50 |
The mechanism of action appears to involve inhibition of cyclooxygenase (COX) enzymes, which are crucial mediators in the inflammatory response .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The study found that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is critical in chronic infections.
Case Study 2: Anti-inflammatory Mechanism
A recent study explored the molecular mechanisms underlying the anti-inflammatory effects of this compound. Using in vitro assays, researchers observed that the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests that the compound may modulate inflammatory pathways at a cellular level .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 4-(bromoacetyl)-2-methylbenzoate, and how are reaction conditions tailored to improve yield?
The synthesis typically involves bromoacetylation of a pre-functionalized benzoate ester. For example, 3-bromo-2-methylbenzoic acid derivatives can undergo acetylation using bromoacetyl bromide in the presence of a base like potassium carbonate in DMF at room temperature . Key steps include:
- Esterification : Methylation of the carboxylic acid group using iodomethane under basic conditions (e.g., K₂CO₃/DMF, 20°C, 94% yield) .
- Bromoacetylation : Introducing the bromoacetyl group via nucleophilic substitution or Friedel-Crafts acylation, monitored by TLC or HPLC for intermediate purity.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- NMR : 1H NMR (400 MHz, CDCl₃) shows characteristic signals: δ 2.6 (s, 3H, methyl at C2), δ 3.9 (s, 3H, methyl ester), δ 4.3 (s, 2H, bromoacetyl CH₂), and aromatic protons split due to substituent effects. 13C NMR confirms carbonyl (C=O) and quaternary carbons .
- IR : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (bromoacetyl C=O) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 259.0) and isotopic patterns for bromine (1:1 ratio for 79Br/81Br) .
Q. What are the standard protocols for handling and storing this compound to ensure stability?
- Storage : Under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent light-induced decomposition.
- Solvent Compatibility : Stable in DCM, DMF, and THF; avoid protic solvents (e.g., H₂O, MeOH) to minimize hydrolysis of the ester group .
- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. Immediate washing with water is critical upon contact .
Advanced Research Questions
Q. How does the bromoacetyl group influence reactivity in cross-coupling or nucleophilic substitution reactions?
The bromoacetyl moiety acts as a versatile electrophile. For example:
- Suzuki-Miyaura Coupling : The bromine atom can be replaced with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C) to generate biaryl derivatives .
- Nucleophilic Substitution : Reacts with amines (e.g., piperidine) in THF to form amides, with reaction rates influenced by steric hindrance from the methyl group at C2 .
Q. Can this compound serve as a precursor for bioactive heterocycles, such as isoindolinones or coumarins?
Yes. For example:
- Isoindolinone Synthesis : Cyclization with primary amines (e.g., NH₃ in EtOH, reflux) yields 4-(bromoacetyl)isoindolin-1-one derivatives, which show antimicrobial activity .
- Coumarin Derivatives : Condensation with salicylaldehydes under basic conditions forms coumarin scaffolds with potential fluorescence properties .
Q. Are there contradictions in reported toxicity data, and how should researchers mitigate risks?
While acute toxicity studies are limited, structural analogs (e.g., 4-bromobenzyl chloride) show moderate toxicity (LD₅₀ >200 mg/kg in rats). Key precautions:
Properties
Molecular Formula |
C11H11BrO3 |
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Molecular Weight |
271.11 g/mol |
IUPAC Name |
methyl 4-(2-bromoacetyl)-2-methylbenzoate |
InChI |
InChI=1S/C11H11BrO3/c1-7-5-8(10(13)6-12)3-4-9(7)11(14)15-2/h3-5H,6H2,1-2H3 |
InChI Key |
RTLMKELZSGRQBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CBr)C(=O)OC |
Origin of Product |
United States |
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